2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of a piperidine derivative with a trifluoromethyl-substituted pyridine. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the pyridine ring under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
Scientific Research Applications
2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The piperidine ring can interact with hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-yl)-2-(trifluoromethyl)pyridine
- 2-(Piperidin-3-yloxy)pyridine
Uniqueness
2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This positional difference can affect the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-piperidin-3-yl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-5-1-4-9(16-10)8-3-2-6-15-7-8/h1,4-5,8,15H,2-3,6-7H2 |
InChI Key |
BFNWWDXYHURYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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